molecular formula C15H12BrN3O3S2 B2661322 methyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886954-58-1

methyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2661322
CAS No.: 886954-58-1
M. Wt: 426.3
InChI Key: SJQGJADRYCOUCF-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a fused thienopyridine core. Key structural elements include:

  • A cyano group at position 3, enhancing electron-withdrawing properties and influencing intermolecular interactions.
  • A methyl ester at position 6, modulating solubility and metabolic stability.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to brominated heterocycles.

Properties

IUPAC Name

methyl 2-[(5-bromothiophene-2-carbonyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O3S2/c1-22-15(21)19-5-4-8-9(6-17)14(24-11(8)7-19)18-13(20)10-2-3-12(16)23-10/h2-3H,4-5,7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQGJADRYCOUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiophene Ring: Starting with a brominated thiophene derivative, such as 5-bromothiophene-2-carboxylic acid, which undergoes amide formation with an appropriate amine.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the thieno[2,3-c]pyridine core.

    Functional Group Modifications: Introduction of the cyano group and esterification to form the final product.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids or esters.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

Industry:

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of methyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano and amide groups may play a crucial role in binding to active sites, while the thiophene and pyridine rings provide structural stability and electronic properties.

Comparison with Similar Compounds

Ethyl 2-(5-Bromothiophene-2-carboxamido)-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

Key Differences :

Ester Group : The ethyl ester (COOCH₂CH₃) in the analog vs. the methyl ester (COOCH₃) in the target compound. Ethyl esters typically exhibit increased lipophilicity, which may enhance membrane permeability but reduce metabolic stability compared to methyl esters .

Dihydro Positions: The analog features 4,7-dihydro saturation in the thienopyridine ring, whereas the target compound has 4,5-dihydro saturation.

Property Target Compound Ethyl Analog
Ester Group Methyl (COOCH₃) Ethyl (COOCH₂CH₃)
Dihydro Positions 4,5-dihydro 4,7-dihydro
Molecular Formula C₁₅H₁₁BrN₃O₃S₂ C₁₆H₁₃BrN₃O₃S₂
Molecular Weight ~435.3 g/mol ~449.3 g/mol
Potential Solubility Higher aqueous solubility due to smaller ester Lower aqueous solubility due to increased lipophilicity

Hypothetical Implications :

  • The ethyl analog’s larger ester group may prolong systemic exposure in vivo but reduce renal clearance.
  • The 4,7-dihydro configuration could lead to distinct conformational preferences, affecting interactions with biological targets like kinases or GPCRs.

Broader Context of Brominated Heterocycles

  • Enzyme Inhibition: The cyano group in position 3 may act as a hydrogen-bond acceptor, mimicking natural substrates in enzymatic processes.

Biological Activity

Methyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound that belongs to a class of heterocyclic compounds characterized by their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H12BrN3O3SC_{15}H_{12}BrN_3O_3S, with a molecular weight of approximately 396.24 g/mol. The compound features a thiophene ring and a carboxamide group, which contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the thieno[2,3-c]pyridine class. For instance, related derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.

Compound Cell Line IC50 (µM)
4,5-Dihydrothieno[2,3-c]pyridine derivativeL1210 (murine leukemia)2.8
4,5-Dihydrothieno[2,3-c]pyridine derivativeCEM (human T-lymphoblastoid leukemia)2.3
4,5-Dihydrothieno[2,3-c]pyridine derivativeHeLa (human cervix carcinoma)1.1

The compound exhibited selective toxicity towards cancer cells while showing minimal effects on normal human peripheral blood mononuclear cells (PBMCs), indicating a potential for targeted cancer therapy .

The mechanism by which this compound exerts its effects may involve:

  • Cell Cycle Arrest : Studies indicate that related compounds cause a dose-dependent accumulation of cells in the G2/M phase of the cell cycle.
  • Induction of Apoptosis : Flow cytometry analysis has shown increased annexin-V positive cells after treatment with these compounds, suggesting they trigger apoptotic pathways in cancer cells .

Study on Antitumor Activity

A study conducted on a series of thieno[2,3-c]pyridine derivatives found that this compound exhibited promising antitumor activity in vitro. The IC50 values were significantly lower than those of many existing chemotherapeutic agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiophene ring and subsequent functionalization to introduce the cyano and carboxamide groups. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized product .

Q & A

Basic: What are the key synthetic steps for preparing methyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?

Methodological Answer:
The synthesis involves three critical stages:

Core Construction : Cyclization of thiophene and pyridine precursors under reflux conditions (e.g., using anhydrous tetrahydrofuran) to form the thieno[2,3-c]pyridine scaffold .

Functionalization : Introduction of the 5-bromothiophene-2-carboxamido group via amide coupling (e.g., using carbodiimide reagents like EDC/HOBt) .

Purification : Flash chromatography with ethyl acetate/petroleum ether gradients (e.g., 3:7 v/v) to isolate the target compound, followed by characterization via 1H^1 \text{H}-NMR and mass spectrometry .

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify proton environments and carbon frameworks (e.g., δ 2.77 ppm for dihydrothieno protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to confirm molecular weight (e.g., [M+^+] = 301.2 for related analogs) .
  • X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Basic: How can researchers initially screen this compound for biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Activity : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria .
    • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Target Binding Studies : Fluorescence quenching or SPR to assess interactions with nucleic acids/proteins .

Advanced: What strategies optimize reaction yields during synthesis?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .
  • Catalysis : Palladium catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
  • Temperature Control : Maintain 60–80°C during amidation to prevent side reactions .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ethyl 3-cyano derivatives) to validate peak assignments .
  • Dynamic NMR : Variable-temperature experiments to identify conformational exchange broadening .
  • DFT Calculations : Computational modeling (e.g., Gaussian 09) to predict chemical shifts and match experimental data .

Advanced: How do structural modifications influence bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize analogs (e.g., replacing bromothiophene with nitrofuran) and compare bioactivity profiles .

  • Key Modifications :

    Analog Structural Change Impact on Activity
    Methyl 3-carbamoyl variantCarbamoyl substitutionEnhanced solubility, reduced toxicity
    Ethyl 4-methoxy derivativeMethoxy group additionImproved DNA binding affinity

Safety: What precautions are critical when handling reactive intermediates?

Methodological Answer:

  • PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment due to brominated intermediates .
  • Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
  • Storage : Keep in amber vials under inert gas (N2_2/Ar) to prevent degradation .

Advanced: How can computational modeling guide experimental design?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding modes with biological targets (e.g., spliceosome proteins) .
  • ADMET Prediction : SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
  • Reactivity Analysis : DFT (B3LYP/6-31G*) to identify electron-deficient sites prone to nucleophilic attack .

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